N-(2-chlorophenyl)-2-phenylbutanamide

Description

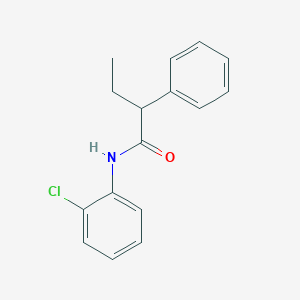

N-(2-Chlorophenyl)-2-phenylbutanamide (CAS: 346727-17-1) is an amide derivative with the molecular formula C₁₆H₁₆ClNO and a molecular weight of 273.76 g/mol . Its structure features a 2-chlorophenyl group attached to the amide nitrogen and a 2-phenylbutanamide backbone (Figure 1).

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) |

InChI Key |

CXQCWKHPAGXVCZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positional Isomerism: Chlorophenyl Derivatives

- N-(4-Chlorophenyl)-2-phenylbutanamide (CAS: 346693-74-1): This positional isomer has the chlorine atom on the para-position of the phenyl ring instead of the ortho-position.

- The extended aromatic system increases lipophilicity and may enhance π-π stacking interactions, unlike the simpler phenylbutanamide chain in the target compound .

Functional Group Variations in Amide Derivatives

- N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS: 18861-21-7): Replacing the butanamide chain with a phenoxyacetamide group introduces an ether linkage, which may improve solubility in polar solvents.

N-(2-Chlorophenyl)-2-cyclohexyl-3-oxobutanamide :

The cyclohexyl group and ketone functionality in this derivative introduce conformational rigidity and electrophilic character, contrasting with the flexible aliphatic chain and absence of carbonyl groups in the target compound .

Electronic and Crystallographic Comparisons

N-(2-Chlorophenyl)-acetamide :

Studies using ³⁵Cl NQR spectroscopy reveal that alkyl substituents on the amide side chain (e.g., methyl or ethyl) lower the NQR frequency, while aryl groups (e.g., phenyl) increase it. The target compound’s 2-phenylbutanamide chain likely enhances electron withdrawal from the chlorophenyl group, affecting its electronic environment compared to simpler acetamides .- (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a): Single-crystal X-ray diffraction (XRD) data for this compound show bond lengths (e.g., C–N = 1.376 Å) and angles (e.g., C–N–C = 124.87°) consistent with DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.